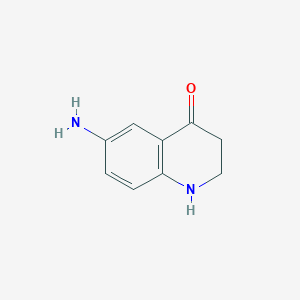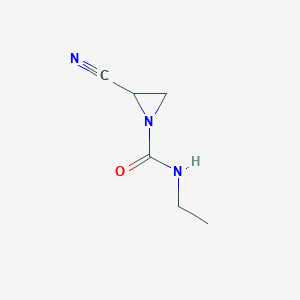
2,4-Diaminonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diaminonicotinamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is characterized by the presence of two amino groups attached to the 2nd and 4th positions of the nicotinamide ring, which is a derivative of nicotinic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminonicotinamide typically involves the nitration of nicotinamide followed by reduction and amination. One common method includes the following steps:
Nitration: Nicotinamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting intermediate is further treated with ammonia or an amine to introduce the second amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step and continuous flow processes to enhance yield and purity.
化学反应分析
Types of Reactions
2,4-Diaminonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and material science.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
作用机制
The mechanism by which 2,4-Diaminonicotinamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in cancer . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
2,4-Diaminopyrimidine: Another compound with similar structural features but different biological activities.
2,4-Diaminopyridine: Shares the diaminopyridine core but differs in its applications and reactivity.
Uniqueness
2,4-Diaminonicotinamide is unique due to its specific inhibitory activity against certain EGFR mutations, making it a valuable compound in the development of targeted cancer therapies . Its dual amino groups also provide versatility in chemical modifications, allowing for the creation of a wide range of derivatives with diverse biological activities.
属性
CAS 编号 |
1379323-59-7 |
|---|---|
分子式 |
C6H8N4O |
分子量 |
152.15 g/mol |
IUPAC 名称 |
2,4-diaminopyridine-3-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10) |
InChI 键 |
ROEFSAYMYUHTTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1N)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


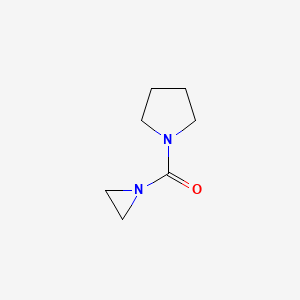
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
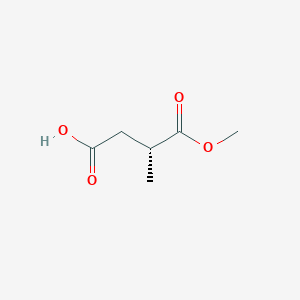
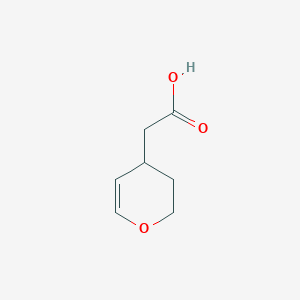
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
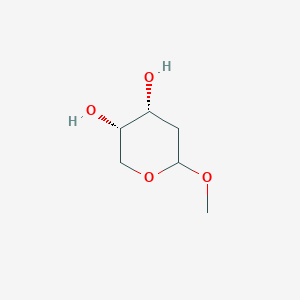
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)
